molecular formula C26H23ClN4O4 B11324934 2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11324934
M. Wt: 490.9 g/mol
InChI Key: RCZYCTKPBBJTMC-UHFFFAOYSA-N
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Description

2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, an acetylamino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline core.

    Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation of an amino group on the quinoxaline core using acetic anhydride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Methoxyphenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-methoxyphenyl)acetamide
  • 2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-ethoxyphenyl)acetamide

Uniqueness

2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23ClN4O4

Molecular Weight

490.9 g/mol

IUPAC Name

2-[3-(2-acetamido-5-methylphenyl)-2-oxoquinoxalin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C26H23ClN4O4/c1-15-8-10-19(28-16(2)32)18(12-15)25-26(34)31(22-7-5-4-6-20(22)30-25)14-24(33)29-21-13-17(27)9-11-23(21)35-3/h4-13H,14H2,1-3H3,(H,28,32)(H,29,33)

InChI Key

RCZYCTKPBBJTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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